2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 83820-75-1
VCID: VC2451936
InChI: InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11)
SMILES: C1CN2C=CC=C2C1C(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

CAS No.: 83820-75-1

Cat. No.: VC2451936

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid - 83820-75-1

Specification

CAS No. 83820-75-1
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11)
Standard InChI Key MAPSJTFQCGOIJY-UHFFFAOYSA-N
SMILES C1CN2C=CC=C2C1C(=O)O
Canonical SMILES C1CN2C=CC=C2C1C(=O)O

Introduction

2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a compound belonging to the pyrrolizine class of heterocyclic compounds. It is characterized by its molecular formula and structural features, which are crucial for understanding its chemical properties and potential applications. Despite the availability of detailed information on its derivatives, such as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, specific data on the parent compound is limited.

Synthesis and Derivatives

The synthesis of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves methods common to heterocyclic chemistry, such as cyclization reactions. Derivatives of this compound, like methyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate, are more frequently discussed in the literature due to their potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

While specific synthesis methods for 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid are not detailed in the available literature, general approaches to synthesizing pyrrolizine derivatives involve:

  • Cyclization Reactions: These are common methods for forming the pyrrolizine ring structure.

  • Esterification and Hydrolysis: Converting the carboxylic acid group to an ester (like methyl ester) and back can be part of the synthesis pathway.

Derivatives

Derivatives such as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid are well-documented, with specific CAS numbers and detailed chemical properties available .

Chemical Reactions

This compound can participate in typical reactions of carboxylic acids, such as esterification and amidation, which are useful in synthesizing more complex derivatives.

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